(1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
1-(1-Ethylpiperidin-2-yl)methyl-1H-1,2,3-triazol-4-yl)methanol, or 1-EPMT for short, is a synthetic organic compound and an important research chemical with a wide range of applications in scientific research. It is a member of the 1-alkyl-4-aryl-1H-1,2,3-triazole family and is a key intermediate in the synthesis of several pharmaceuticals. 1-EPMT has been used extensively in the laboratory for a variety of applications, including studying enzyme activity, exploring the mechanism of action of drugs, and developing new drugs.
Scientific Research Applications
Chemical Synthesis and Characterization
- Synthetic Methodologies : Triazole derivatives, including those structurally similar to the compound , have been synthesized using various methodologies. For instance, the Dimroth rearrangement has been employed in the synthesis of triazole methanones, characterized by spectroscopic methods such as NMR, MS, and IR, indicating the compound's potential as an intermediate in synthetic organic chemistry (Ziqing Cao et al., 2008).
Structural Analysis
- Crystal Structure : The molecular structure and crystal packing of similar triazole derivatives have been determined through X-ray diffraction crystallography. This analysis reveals insights into intermolecular interactions, such as hydrogen bonding, which could be relevant for designing materials with specific properties (Heng-Shan Dong & Guoyong Huo, 2009).
Catalysis
- Catalytic Applications : Some triazole compounds have been explored as catalysts in chemical reactions. For example, a tris(triazolyl)methanol ligand forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently, showcasing the role of triazole derivatives in facilitating organic transformations (Salih Ozcubukcu et al., 2009).
Anticancer Activity
- Anticancer Potential : Research into triazole derivatives has also extended into the evaluation of their anticancer activities. Novel aziridine-1,2,3-triazole hybrid derivatives have been synthesized and tested against human leukemia and hepatoma cells, demonstrating the potential of triazole-containing compounds in developing new anticancer agents (Hong-Ru Dong et al., 2017).
Molecular Interactions
- Hydrogen-Bonding Interactions : Studies have also explored the hydrogen-bonding interactions of triazole derivatives, which are crucial for understanding their behavior in various solvents and potential applications in creating luminescent materials (Shiqiang Bai et al., 2017).
Safety And Hazards
As for the safety and hazards of this specific compound, it’s hard to say without specific studies. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment, and its disposal should be in accordance with local regulations.
Future Directions
The future research directions could involve studying the biological activity of this compound, its potential uses in medicine or industry, and developing efficient methods for its synthesis.
properties
IUPAC Name |
[1-[(1-ethylpiperidin-2-yl)methyl]triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-2-14-6-4-3-5-11(14)8-15-7-10(9-16)12-13-15/h7,11,16H,2-6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNHEIJTBQRLOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1CN2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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